(1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol
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Overview
Description
(1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol is an organic compound characterized by the presence of a hydroxyl group, a double bond, and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol typically involves the condensation of 4-methylbenzaldehyde with 3-methylbenzylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 3-methylbenzaldehyde.
Reduction: Formation of (1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)amino]propane.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (1Z,3E)-1-(4-chlorophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol
- (1Z,3E)-1-(4-fluorophenyl)-3-[(3-fluorophenyl)imino]prop-1-en-1-ol
- (1Z,3E)-1-(4-bromophenyl)-3-[(3-bromophenyl)imino]prop-1-en-1-ol
Uniqueness
Compared to similar compounds, (1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol stands out due to the presence of methyl groups, which can influence its reactivity and binding properties. The methyl groups can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H17NO |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
(Z)-3-(3-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-15(9-7-13)17(19)10-11-18-16-5-3-4-14(2)12-16/h3-12,18H,1-2H3/b11-10- |
InChI Key |
WBQWKPPGVYJQMU-KHPPLWFESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C |
Origin of Product |
United States |
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